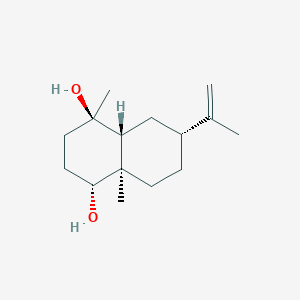

cyperusol C

描述

Structure

3D Structure

属性

分子式 |

C15H26O2 |

|---|---|

分子量 |

238.37 g/mol |

IUPAC 名称 |

(1R,4R,4aR,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4-diol |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12-,13-,14-,15-/m1/s1 |

InChI 键 |

LGKGTMWCBFNQHP-KJWHEZOQSA-N |

手性 SMILES |

CC(=C)[C@@H]1CC[C@]2([C@@H](CC[C@@]([C@@H]2C1)(C)O)O)C |

规范 SMILES |

CC(=C)C1CCC2(C(CCC(C2C1)(C)O)O)C |

产品来源 |

United States |

Occurrence and Botanical Sourcing of Cyperusol C

Distribution in Cyperus Species and Related Taxa

Cyperusol C is a sesquiterpenoid found within the genus Cyperus, a large and diverse group of plants in the sedge family, Cyperaceae. researchgate.net This plant family is cosmopolitan in its distribution, thriving in a variety of habitats from sea level to high mountains. jntbgri.res.in The genus Cyperus itself comprises approximately 950 species and is found in tropical, subtropical, and temperate regions worldwide. researchgate.netwikipedia.org

Research has identified this compound in several Cyperus species, most notably in Cyperus rotundus L., commonly known as nutgrass. scielo.brjntbgri.res.inuni-freiburg.de This perennial plant is widespread and considered one of the world's most invasive weeds, infesting over 50 crops in more than 90 countries. wikipedia.org The compound is also present in other species such as Cyperus longus. naturalproducts.net

The phytochemical profile of Cyperus species can vary based on geographical location and environmental conditions. japsonline.com For instance, the yield of essential oils in C. rotundus, which contains various terpenes, has been observed to increase with altitude. japsonline.com The primary source of this compound within these plants is the rhizomes and tubers. scielo.br

Below is a table summarizing the distribution of this compound and related compounds in various Cyperus species.

| Species | Compound(s) Identified | Plant Part | Reference(s) |

| Cyperus rotundus L. | This compound, Cyperusol D, α-rotunol, Cyperene-3,8-dione, Cyperenol, Cyperenoic acid | Rhizomes/Tubers | scielo.brscielo.br |

| Cyperus longus | Cyperusol D | Not Specified | naturalproducts.net |

| Cyperus scariosus | Cyperene, Cyperol | Rhizomes | biochemjournal.com |

| Cyperus articulatus L. | Bioactive compounds (specifics not detailed for this compound) | Not Specified | scielo.br |

| Cyperus iria L. | Bioactive compounds (specifics not detailed for this compound) | Not Specified | scielo.br |

Mycological and Other Biological Origins of this compound

Interestingly, the origins of this compound are not limited to the plant kingdom. The compound has also been linked to endophytic fungi. These are microorganisms that reside within the living tissues of plants in a symbiotic or sometimes pathogenic relationship. researchgate.net Endophytic fungi are recognized as a rich source of novel bioactive secondary metabolites. researchgate.netekb.eg

Studies have shown that endophytic fungi isolated from Cyperus rotundus can produce a variety of compounds. researchgate.netnih.gov While the direct synthesis of this compound by an endophyte has been a subject of investigation, the enantiomer (a mirror-image molecule) of this compound, known as lairdinol A, has been synthesized, confirming the absolute configurations of both compounds. researchgate.net This suggests a potential biosynthetic pathway for this compound within these symbiotic microorganisms. The presence of such compounds in endophytes hints at a complex chemical interplay between the fungus and its host plant.

Considerations for Sustainable Bioresource Utilization

The sourcing of this compound and other valuable phytochemicals from Cyperus species raises important considerations regarding sustainability. Given that Cyperus rotundus is a prolific and often problematic weed, its utilization could be viewed as a method of valorizing a widely available and renewable resource. wikipedia.org

However, sustainable harvesting practices are still crucial. For species that are less abundant or have specific ecological roles, overharvesting could be detrimental. The extraction of compounds from Cyperus species typically involves the rhizomes. ujpah.in Efficient extraction methods are necessary to maximize yield and minimize waste. Techniques such as hydro-distillation and alkaline extraction have been employed for obtaining essential oils and other compounds from Cyperus rhizomes. ujpah.intandfonline.com For instance, an optimized alkaline extraction method for Cyperus papyrus fibers used 3% sodium hydroxide (B78521) at 45°C for 30 minutes. tandfonline.com

Furthermore, the cultivation of Cyperus species for their chemical constituents is being explored. biochemjournal.com This approach allows for controlled production and can help alleviate pressure on wild populations. The cultivation of Cyperus scariosus in India is an example of such efforts. biochemjournal.com

The potential to source this compound from endophytic fungi also presents a sustainable alternative. Fermentation of these microorganisms in bioreactors could provide a consistent and controlled supply of the compound, independent of geographical location and seasonal variations of the host plant. This approach aligns with the principles of green chemistry and biotechnology.

Isolation and Purification Methodologies for Cyperusol C

Advanced Extraction Techniques from Natural Matrices

The primary step in isolating cyperusol C is its extraction from the natural source material, typically the rhizomes. nih.gov Various advanced and conventional methods are employed to create a crude extract rich in sesquiterpenoids.

The choice of extraction technique can significantly influence the yield and profile of the extracted compounds. jntbgri.res.in For sesquiterpenoids like this compound, solvent extraction is a common and effective method. The dried and powdered rhizomes of Cyperus rotundus are subjected to exhaustive extraction using organic solvents. rsc.orgphcog.com

Key Extraction Methods:

Solvent Extraction: This is the most widely reported method for obtaining extracts containing this compound. Methanol (B129727) or ethanol (B145695) is frequently used to soak the dried, powdered plant material, a process which is often repeated to maximize the extraction yield. researchgate.netnih.gov In a specific study that successfully isolated this compound, the air-dried and powdered rhizomes of C. rotundus were extracted with 95% ethanol. nih.gov

Ultrasonic-Microwave Cooperated Extraction: This advanced technique utilizes the synergistic effects of ultrasonic waves and microwave radiation to enhance extraction efficiency. A patented method for creating a Cyperus rotundus extract involves this process, which can reduce extraction time and solvent consumption. google.com

Hydrodistillation: Primarily used for extracting volatile essential oils, this method can also yield extracts containing sesquiterpenoids. arcjournals.org However, for less volatile compounds like this compound, solvent extraction is generally preferred.

Following the initial extraction, the solvent is typically removed under reduced pressure to yield a concentrated crude extract, which then undergoes further purification.

Chromatographic Separation Strategies for Isolation

The crude extract obtained from Cyperus rotundus is a complex mixture containing numerous compounds, including other sesquiterpenoids, flavonoids, and fatty acids. nih.govuni-freiburg.de Therefore, multiple chromatographic steps are essential to separate and purify this compound. nih.govresearchgate.net Bioactivity-guided fractionation is a common strategy, where fractions are tested for a specific biological activity to guide the isolation of active compounds like this compound. nih.gov

The separation process typically employs a combination of the following chromatographic techniques:

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol) is used as the mobile phase to separate compounds based on their polarity. rsc.orgresearchgate.netnih.gov

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for further purification of fractions obtained from silica gel columns. It separates molecules based on their size and is effective in removing pigments and other polymeric impurities. nih.govnih.gov

Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final and most critical step for isolating pure compounds. nih.gov Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. researchgate.netnih.gov This high-resolution technique allows for the separation of structurally similar compounds, yielding this compound in a highly purified form.

A study by Xu et al. (2015) provides a detailed example of the isolation of this compound through a multi-step chromatographic process, which is summarized in the table below. nih.gov

Table 1: Example of a Chromatographic Separation Scheme for this compound

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Outcome |

|---|---|---|---|---|

| 1 | Macroporous Resin Column | Diaion HP-20 | Stepwise gradient of Ethanol-Water (30%, 60%, 95%) | Initial fractionation of the crude 95% ethanol extract. |

| 2 | Silica Gel Column Chromatography | Silica Gel | Gradient of Chloroform-Methanol | Further separation of the 60% ethanol fraction into sub-fractions. |

| 3 | Sephadex LH-20 Column | Sephadex LH-20 | Chloroform-Methanol (1:1) | Purification of active sub-fractions. |

| 4 | Semi-preparative HPLC | ODS (Octadecylsilyl) | Acetonitrile-Water | Final isolation of pure this compound. |

Methodologies for Purity Assessment

The final step in the isolation process is the confirmation of the compound's purity and the elucidation of its structure. For phytochemicals like this compound, purity assessment is not a separate procedure but is integrated with structural analysis using sophisticated spectroscopic methods. researchgate.net

The primary methodologies used to assess the purity and confirm the identity of the isolated this compound include:

High-Performance Liquid Chromatography (HPLC): The purity of the final sample is often initially checked by analytical HPLC. A single, sharp, and symmetrical peak in the chromatogram at a specific retention time is a strong indication of high purity.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the exact molecular weight of the compound. researchgate.netmdpi.com This allows for the calculation of a precise molecular formula (e.g., C₁₅H₂₄O₂ for this compound), which serves as a crucial checkpoint for its identity. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HMQC, and HMBC) experiments are the most powerful tools for both structural elucidation and purity assessment. researchgate.netnih.govthieme-connect.com A pure sample will give a clean spectrum with sharp signals that can be unambiguously assigned to the protons and carbons of the this compound structure. The absence of unassignable signals confirms the high purity of the isolated compound.

Together, these analytical techniques provide comprehensive data that confirms the sample is indeed this compound and is free from significant impurities.

Table 2: List of Compounds and Chemicals Mentioned

| Name | Type |

|---|---|

| Acetonitrile | Solvent |

| Chloroform | Solvent |

| This compound | Sesquiterpenoid |

| Ethanol | Solvent |

| Ethyl Acetate | Solvent |

| Hexane | Solvent |

| Methanol | Solvent |

| Sephadex LH-20 | Chromatographic Medium |

| Silica Gel | Chromatographic Medium |

Structural Elucidation Methodologies of Cyperusol C

Advanced Spectroscopic Techniques for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules like cyperusol C. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each carbon and hydrogen atom.

For the sesquiterpenoids isolated from Cyperus rotundus, including this compound, ¹H NMR and ¹³C NMR spectra were essential for the initial characterization nih.gov.

¹H NMR (Proton NMR): This technique identifies the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the number of protons of that type, and the splitting pattern (multiplicity) shows the number of adjacent protons.

¹³C NMR (Carbon-13 NMR): This method determines the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon backbone.

To assemble the complete molecular structure and establish stereochemistry, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ¹H-¹H COSY (Correlation Spectroscopy) are employed. These techniques were used to establish the structures of novel sesquiterpenes isolated from Cyperus rotundus in related studies and were foundational to the work of Xu et al. nih.gov.

Table 1: Representative NMR Data Interpretation for Sesquiterpenoids (Note: The specific data for this compound is not publicly available. This table illustrates the type of data that would be generated.)

| Atom Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| C-1 | Value | Value, multiplicity, J | H-2, H-10 |

| C-2 | Value | Value, multiplicity, J | H-1, H-3 |

| C-3 | Value | Value, multiplicity, J | H-2, H-4 |

| C-4 | Value | Value, multiplicity, J | H-3, H-5, H-14 |

Mass spectrometry is critical for determining the molecular weight and elemental formula of a compound. For the characterization of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to establish its precise molecular formula nih.gov. HRESIMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition from the pseudo-molecular ion peak.

Further fragmentation analysis within the mass spectrometer can provide clues about the molecule's structure by showing how it breaks apart. While specific fragmentation pathways for this compound are not detailed in available literature, analysis of related compounds like cyperusol A1 shows characteristic losses of small molecules such as water (H₂O) and other neutral fragments, helping to confirm the presence of hydroxyl groups and other structural features researchgate.net.

Table 2: HRESIMS Data Interpretation (Note: This table is illustrative of the expected data.)

| Ion | Calculated m/z | Found m/z | Deduced Formula |

|---|---|---|---|

| [M+Na]⁺ | Value | Value | Formula |

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: This technique measures the vibration of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. For a sesquiterpenoid alcohol like this compound, IR spectroscopy would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl (-OH) group, as well as absorptions in the 2850-3000 cm⁻¹ region for C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about conjugated systems (alternating double and single bonds) within a molecule. The wavelength of maximum absorption (λmax) can indicate the presence and extent of chromophores.

These techniques were part of the suite of spectroscopic analyses used to characterize the 37 sesquiterpenoids, including this compound, in the primary study by Xu et al. nih.gov.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute stereochemistry of a molecule, provided a suitable single crystal can be grown. While this technique was used to establish the structure of other novel sesquiterpenes from Cyperus rotundus, such as norcyperone, there is no available information indicating that X-ray crystallography has been successfully applied to this compound. Its structural determination relied on the spectroscopic methods detailed above.

Chiroptical Methods for Stereochemical Analysis (e.g., CD spectra)

Chiroptical methods are essential for investigating the stereochemistry of chiral molecules. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is invaluable for determining the absolute configuration of a molecule in solution.

While the primary literature from Xu et al. confirms the structural elucidation of this compound, it does not specify if chiroptical methods like ECD were used for its stereochemical assignment. Often, the absolute configuration of a new natural product is inferred by comparison of its optical rotation data with those of known, structurally related compounds isolated from the same source or through chemical correlation.

Biosynthetic Pathways of Cyperusol C

Proposed Precursor Molecules and Intermediates in Biosynthesis

The biosynthesis of cyperusol C, like other terpenoids, originates from fundamental building blocks derived from primary metabolism. In the actinomycete Verrucosispora gifhornensis, labeling experiments have confirmed that the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is utilized for the biosynthesis of its terpenoid constituents, including this compound. nih.govniph.go.jp This pathway provides the essential five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These initial units are sequentially condensed to form larger prenyl pyrophosphates. For sesquiterpenoids such as this compound, three isoprenoid units are joined to create the 15-carbon intermediate, farnesyl pyrophosphate (FPP). FPP is the universal precursor for the vast array of sesquiterpenoids. The biosynthesis of sesquiterpenes in the brown alga Dictyopteris is proposed to proceed from the cyclization of farnesol, leading to a germacrane-type intermediate which then undergoes further transformations to yield various sesquiterpene skeletons, including the selinane core of this compound. scielo.br

While the early steps involving the MEP pathway and the formation of FPP are well-established, the specific intermediates leading from the cyclization of FPP to this compound are less defined and are often proposed based on the structures of co-occurring compounds and known biochemical transformations. For instance, in Dictyopteris divaricata, this compound was isolated alongside other selinane sesquiterpenes such as α-selinene and β-selinene, suggesting these may be related compounds in the biosynthetic network. researchgate.netscielo.org.mx

Enzymatic Steps and Gene Clusters Involved in Biosynthesis

The conversion of the linear precursor FPP into the cyclic structure of this compound is a critical step catalyzed by a class of enzymes known as terpene synthases or cyclases. These enzymes are responsible for the intricate cyclization cascades that generate the core carbon skeletons of terpenoids. While the specific terpene synthase responsible for this compound has not been explicitly characterized, the general mechanism involves the ionization of FPP, followed by a series of intramolecular additions and rearrangements.

Following the initial cyclization, subsequent modifications are often required to yield the final structure of this compound. These modifications typically involve oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups onto the terpene scaffold. mpg.de The presence of two hydroxyl groups in this compound suggests the involvement of at least two such enzymatic hydroxylation steps.

The genes encoding these biosynthetic enzymes are often organized into biosynthetic gene clusters (BGCs). jmicrobiol.or.kr This clustering facilitates the coordinated expression of all the enzymes required to produce a specific secondary metabolite. jmicrobiol.or.kr While a specific BGC for this compound has not been definitively identified, genome mining of producing organisms, such as species from the genus Cyperus or the actinomycete Verrucosispora gifhornensis, is a strategy used to discover novel BGCs for terpenoid compounds. jmicrobiol.or.krmdpi.com Analysis of such clusters would reveal the full set of genes encoding the terpene synthase, P450s, and any other tailoring enzymes involved in the biosynthesis of this compound. secondarymetabolites.org

Regulatory Mechanisms of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated within the producing organism. This regulation can occur at multiple levels, including the transcriptional control of biosynthetic genes and the influence of environmental or developmental cues. The expression of biosynthetic gene clusters is often controlled by specific transcription factors that can either activate or repress gene expression in response to internal or external signals. jmicrobiol.or.kr

Environmental factors such as nutrient availability, temperature, and light can significantly influence the chemical profile of an organism, including the production of specific terpenoids. japsonline.com For example, variations in the chemical composition of Cyperus rotundus have been observed in plants collected from different ecological zones, suggesting that environmental conditions play a crucial role in regulating secondary metabolite biosynthesis. japsonline.com

Furthermore, the production of these compounds can be induced by specific signaling molecules, known as elicitors, which can be of biotic or abiotic origin. For instance, the phytohormone methyl jasmonate is a well-known elicitor of secondary metabolite production in plants. mdpi.com The regulatory networks controlling terpenoid biosynthesis are complex and involve intricate signaling cascades that modulate the expression of the relevant biosynthetic genes in response to the needs of the organism. researchgate.net

Chemical Synthesis and Derivatization Strategies for Cyperusol C

Total Synthesis Approaches and Methodological Challenges

The complete synthesis of complex natural products like cyperusol C from simple, commercially available starting materials is a significant challenge in organic chemistry. While a direct total synthesis of this compound is not extensively documented in readily available literature, the enantiospecific total synthesis of its enantiomer, lairdinol A, provides a comprehensive blueprint and highlights the key methodological hurdles.

A pivotal step in the synthesis is the construction of the bicyclic eudesmane (B1671778) core. This was achieved via a Diels-Alder reaction between (R)-carvone and 3-trimethylsilyloxy-1,3-pentadiene. nih.govnih.gov One of the most significant challenges in the synthesis of eudesmanoids is controlling the stereochemistry at the ring fusion. The synthesis of lairdinol A ingeniously overcame this by establishing the required trans ring fusion through a preferential epoxidation of a trans-fused enone. This key step occurred within an equilibrating mixture of the cis-fused and trans-fused diastereomers, effectively functioning as a dynamic kinetic resolution to favor the desired isomer. nih.govnih.govmdpi.com The successful synthesis not only provided access to lairdinol A but also unequivocally confirmed the absolute configurations of both lairdinol A and its enantiomer, this compound. nih.govnih.govacs.org

Challenges in synthesizing compounds of this class often revolve around:

Stereocontrol: Establishing the correct relative and absolute stereochemistry across multiple chiral centers.

Ring System Construction: Efficiently building the core bicyclic or tricyclic framework.

Functional Group Installation: Introducing oxygenation and other functionalities at specific positions on the molecular scaffold.

Semisynthesis Strategies from Natural Precursors

Semisynthesis, which involves the chemical modification of a readily available natural product precursor, offers a more direct route to target molecules like this compound. While specific semisynthetic routes starting from a precursor to yield this compound are not prominently detailed, this strategy is widely applied to the broader class of eudesmane sesquiterpenoids.

For instance, a library of 33 derivatives of 1,10-seco-eudesmane sesquiterpenoids was constructed through the semisynthesis of 1-O-acetylbritannilactone (ABL), a major component isolated from the plant Inula Britannica L. nih.gov This approach highlights the feasibility of using an abundant natural product as a starting scaffold to generate a diverse set of analogs for biological screening. nih.gov This strategy is particularly valuable as it leverages the complex, stereochemically rich core provided by nature, circumventing the often lengthy and challenging steps of a total synthesis. The phytochemical investigation of Cyperus rotundus has historically employed techniques including derivatization and semisynthesis to elucidate complex structures. jntbgri.res.in

Design and Synthesis of this compound Analogs and Derivatives

The generation of analogs and derivatives of a natural product is crucial for developing lead compounds and understanding their mechanism of action. By systematically modifying the structure of this compound, chemists can probe which functional groups are essential for its biological activity.

A pertinent example is the creation of a 1,10-seco-eudesmane sesquiterpenoid library to screen for anti-neuroinflammatory agents. nih.gov Starting with the natural product ABL, researchers performed various chemical modifications, including hydrolysis, esterification, epoxidation, and bromination, to produce 33 distinct analogs. nih.gov This library of compounds was then screened for its ability to inhibit nitric oxide (NO) production in microglia cells, leading to the identification of a promising anti-neuroinflammatory agent. nih.gov Such an approach demonstrates a clear strategy for lead discovery based on a natural product scaffold related to this compound.

Similarly, other studies have isolated new eudesmane derivatives and evaluated their cytotoxic potential. The isolation of two new eudesmane-type sesquiterpenoids, along with known compounds, from Solanum lyratum was followed by testing their cytotoxicity against several cancer cell lines, revealing significant activity with IC₅₀ values in the low micromolar range. researchgate.net These efforts underscore the ongoing search for novel bioactive agents based on the eudesmane skeleton.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound and its eudesmane relatives, SAR studies aim to identify the key structural motifs responsible for their cytotoxic and other biological effects.

Preliminary SAR analyses of eudesmane-type sesquiterpenes have revealed several important structural features. For instance, studies on compounds isolated from Pluchea odorata indicated that specific ester functionalities and the oxidation state at various positions on the eudesmane core are critical for cytotoxicity. nih.gov One compound, featuring an epoxy-methylbutyryloxy group and a hydroperoxy group, showed potent cytotoxic activity with an IC₅₀ value of 8.8 μM. nih.gov

Further SAR analysis on a library of 1,10-seco-eudesmane sesquiterpenoids suggested that the presence of an α-methylene-γ-lactone motif, epoxidation of the C5=C10 bond, and bromination at the C14 position were important for anti-neuroinflammatory activity. nih.gov Within the broader eudesmane class, the presence of hydroxyl and olefinic groups has also been noted as a potentially important feature for cytotoxic activity against cell lines like MCF-7. mdpi.com The evaluation of newly isolated sesquiterpenes from Cyperus rotundus showed that an 11,12-dihydroxyeudesm-4-en-3-one derivative possessed potent cytotoxic activity against human ovarian cancer (A2780) and endometrial adenocarcinoma (Ishikawa) cells, with IC₅₀ values of 11.06 and 6.46 µM, respectively. rsc.org

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgscribd.com These different arrangements, or conformers, can have different energy levels, and the molecule's preferred conformation can significantly influence its ability to bind to a biological target. libretexts.org Understanding the stable conformations of this compound is therefore essential for predicting its interactions with proteins and other biomolecules.

Computational methods like molecular docking are used to simulate the binding of a ligand, such as this compound, into the active site of a target protein. These studies provide valuable information on ligand-target interactions, such as hydrogen bonds and hydrophobic interactions, and can predict the binding affinity. For example, in silico studies have investigated the potential of this compound to inhibit the Internalin A protein of Listeria monocytogenes, reporting a calculated binding affinity of -8.0 kcal/mol. This suggests a favorable interaction between the compound and the protein target.

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand or from the receptor's binding site. nih.govbiointerfaceresearch.com

This model then serves as a 3D query to screen large databases of chemical compounds, searching for novel molecules that match the required spatial arrangement of features. nih.govfrontiersin.org For compounds isolated from Cyperus rotundus, interaction pharmacophore models have been generated to better understand the nature of the functional groups involved in ligand-receptor binding. researchgate.net These models typically identify key hydrophobic features and hydrogen bond donors as crucial for interaction. researchgate.net

Once a pharmacophore model is established and validated, it becomes a cornerstone for lead optimization. New analogs can be designed to better fit the pharmacophore model, enhancing their binding affinity and selectivity for the target. This rational design process, combined with SAR data, allows chemists to systematically refine a lead compound to improve its efficacy and pharmacokinetic properties.

Biological Activities and Mechanistic Investigations of Cyperusol C Preclinical Focus

Anti-inflammatory Modulatory Effects

Initial investigations suggest that cyperusol C possesses anti-inflammatory capabilities, primarily examined through its influence on key inflammatory mediators and enzymes.

Cytokine and Chemokine Pathway Regulation

Currently, specific research detailing the direct regulatory effects of this compound on cytokine and chemokine pathways is limited in the available scientific literature. While related compounds from Cyperus rotundus are known to modulate inflammatory cytokines, dedicated studies on this compound's specific interactions with these signaling molecules have not been detailed.

Inhibition of Inflammatory Mediators and Enzymes (e.g., COX-2, iNOS)

Preclinical evidence indicates that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.org These two enzymes are crucial mediators in the inflammatory cascade. The upregulation of iNOS leads to the production of nitric oxide, a pro-inflammatory molecule, while COX-2 is responsible for the synthesis of prostaglandins, which also promote inflammation. medchemexpress.comtg.org.au The reported inhibitory action of this compound on both iNOS and COX-2 expression suggests a significant mechanism for its anti-inflammatory effects. semanticscholar.org

Table 1: Reported Effects of this compound on Inflammatory Enzymes

| Enzyme | Reported Effect | Implication |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression semanticscholar.org | Reduction of pro-inflammatory nitric oxide production. |

Cellular Signaling Pathways Involved in Anti-inflammatory Action

The precise cellular signaling pathways through which this compound exerts its anti-inflammatory effects are not yet fully elucidated. However, the inhibition of iNOS and COX-2 expression often involves the modulation of key transcription factors, such as Nuclear Factor-kappa B (NF-κB). researchgate.net The NF-κB pathway is a central regulator of genes that control inflammation and immune responses. researchgate.netnih.gov While studies on other sesquiterpenes from Cyperus rotundus have confirmed their action via the NF-κB pathway, specific investigations are required to confirm this mechanism for this compound. researchgate.net

Antineoplastic and Cytotoxic Mechanisms

This compound has demonstrated potential as an antineoplastic agent in preclinical settings, primarily through the induction of programmed cell death and interruption of the cell division cycle in cancer cells.

Apoptosis Induction and Cell Cycle Arrest Mechanisms in Cancer Cell Lines

Research indicates that this compound exhibits cytotoxic activity against human ovarian cancer cells by inducing apoptosis. semanticscholar.org Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. nih.gov The compound has also been reported to cause cell cycle arrest at the G0/G1 phase. semanticscholar.org By halting the cell cycle at this checkpoint, this compound can prevent cancer cells from proliferating and progressing through the division cycle. tg.org.au

Table 2: Preclinical Antineoplastic and Cytotoxic Findings for this compound

| Biological Mechanism | Observed Effect | Cellular Context |

|---|---|---|

| Apoptosis Induction | Induces apoptosis semanticscholar.org | Human ovarian cancer cells |

Angiogenesis Inhibition and Metastasis Modulation in Preclinical Models

There is currently no specific information in the reviewed scientific literature regarding the effects of this compound on angiogenesis (the formation of new blood vessels) or metastasis (the spread of cancer cells). While these are critical areas in cancer research, and other natural compounds have shown activity in these domains, studies dedicated to this compound's potential in these specific mechanisms have not been reported.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1β,4α-Dihydroxyeudesm-11-ene |

| α-cyperone |

| Cyclooxygenase-2 (COX-2) |

| This compound |

| Inducible nitric oxide synthase (iNOS) |

| Nitric Oxide |

| Nuclear Factor-kappa B (NF-κB) |

Molecular Targets and Protein Interactions in Neoplastic Cells (e.g., Bcl-2, Bax)

Preclinical research suggests that compounds from Cyperus species, including potentially this compound, can influence the expression of key proteins involved in apoptosis, or programmed cell death, a critical process in cancer development and treatment. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins can determine a cell's fate—survival or death.

Studies on extracts from Cyperus rotundus have shown the ability to modulate the expression of Bcl-2 and Bax in cancer cell lines. For instance, a diterpene alcohol fraction from C. rotundus essential oil was found to induce apoptosis in HeLa cervical cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. japsonline.com This shift in the Bax/Bcl-2 ratio creates a cellular environment that favors apoptosis. japsonline.com

The mechanism involves Bcl-2 forming a heterodimer with Bax, which inhibits apoptosis. frontiersin.org By reducing Bcl-2 expression, the formation of pro-apoptotic Bax/Bax homodimers is promoted, leading to the activation of the apoptotic cascade. semanticscholar.orgigi-global.com This includes changes in the mitochondrial membrane potential and the release of cytochrome C, which ultimately activates caspases, the executioner enzymes of apoptosis. frontiersin.org While these studies highlight the potential of Cyperus compounds to target the Bcl-2/Bax pathway, further research is needed to specifically elucidate the direct interaction and effects of this compound on these molecular targets in various neoplastic cells.

Table 1: Effect of Cyperus rotundus Fractions on Apoptotic Regulators in HeLa Cells

| Treatment | Bcl-2 Expression | Bax Expression | Implication |

| Control | Normal | Normal | Baseline cell survival |

| Diterpene Alcohol Fraction 1 | Decreased | Increased | Promotion of Apoptosis |

Data derived from studies on C. rotundus essential oil fractions. japsonline.com

Antimicrobial Properties and Mechanisms

This compound, as a constituent of various Cyperus species, is situated within a genus known for its broad-spectrum antimicrobial activities. scielo.brscielo.brrdd.edu.iqplantsjournal.com The essential oils and various extracts from plants like Cyperus rotundus and Cyperus articulatus have demonstrated inhibitory effects against a range of pathogenic microorganisms. scielo.brplantsjournal.comnih.gov

Antibacterial Activity Against Pathogenic Microorganisms

Extracts from Cyperus species have shown notable antibacterial activity, particularly against Gram-positive bacteria. rdd.edu.iqplantsjournal.com For example, the essential oil of C. rotundus has demonstrated a remarkable inhibitory effect on the growth of Staphylococcus aureus. rdd.edu.iqplantsjournal.com Studies on chloroform (B151607) extracts of Cyperus iria also revealed significant bacteriostatic effects against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 31.2 µg/mL. scielo.brscielo.br

The antibacterial activity of Cyperus extracts is also effective against some Gram-negative bacteria, although to a lesser extent in some cases. rdd.edu.iq For instance, a benzene (B151609) extract of C. rotundus rhizomes showed potent antibacterial effects against Shigella flexneri. plantsjournal.com However, the same study reported no activity of the essential oil against Pseudomonas aeruginosa and Proteus vulgaris. rdd.edu.iq The variability in antibacterial efficacy can be attributed to the different chemical compositions of extracts from various Cyperus species and the specific bacterial strains tested. plantsjournal.com

Table 2: Antibacterial Activity of Cyperus Species Extracts

| Cyperus Species Extract | Pathogenic Microorganism | Activity | Reference |

| C. iria (Chloroform phase) | Staphylococcus aureus | MIC: 31.2 µg/mL | scielo.brscielo.br |

| C. rotundus (Essential oil) | Staphylococcus aureus | Remarkable inhibition | rdd.edu.iqplantsjournal.com |

| C. rotundus (Benzene extract) | Shigella flexneri | Potent inhibition | plantsjournal.com |

| C. rotundus (Essential oil) | Pseudomonas aeruginosa | No inhibition | rdd.edu.iq |

Antifungal Efficacy and Mechanism of Action

The antifungal properties of Cyperus species are well-documented, with activity demonstrated against various pathogenic fungi. scielo.brplantsjournal.comnih.gov Chloroform extracts from the underground parts of C. iria have shown a significant fungistatic effect against Candida albicans, with a Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 31.2 µg/mL. scielo.brscielo.br Similarly, the essential oil and a benzene extract of C. rotundus rhizomes exhibited potent antifungal activity against C. albicans and Aspergillus niger. plantsjournal.com

One of the key components of C. rotundus, α-cyperone, has been identified as having fungicidal activity against different species of Candida. nih.gov The mechanism of antifungal action is thought to involve the disruption of the fungal cell wall and membrane integrity, inhibition of hyphal growth, and interference with spore germination. tasmanmedicaljournal.com For instance, α-cyperone was found to affect the synthesis of the capsule in Cryptococcus neoformans, a critical virulence factor. nih.gov The synergistic potential of these compounds is also noteworthy, as α-cyperone reduced the MIC of the clinical antifungal drug fluconazole (B54011) by eight-fold, suggesting its potential use in combination therapy. nih.gov

Antiviral Potency and Inhibition of Viral Replication (e.g., HBV, SARS-CoV-2 related enzymes)

Research has indicated the potential of compounds from Cyperus species to inhibit the replication of various viruses, including hepatitis B virus (HBV) and enzymes related to SARS-CoV-2.

Studies on Cyperus rotundus extracts have demonstrated significant anti-HBV activity. nih.govnih.gov Ethyl acetate (B1210297), n-butanol, and aqueous fractions of C. rotundus rhizomes were found to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in a dose- and time-dependent manner in HepG2.2.15 cells. nih.govresearchgate.net HBeAg is a marker for active viral DNA replication, and its suppression points to the inhibition of viral replication. nih.gov A study focusing on the isolation of anti-HBV constituents from C. rotundus identified eudesmane-type sesquiterpenoids as contributing to this activity. nih.gov

In the context of SARS-CoV-2, computational studies have explored the potential of phytochemicals from C. rotundus to inhibit key viral enzymes. nih.gov The main protease (Mpro or 3CLpro) is a crucial enzyme for the proteolytic processing of viral polyproteins, making it a prime target for antiviral drugs. nih.govmdpi.com In silico screening has identified compounds from C. rotundus that could potentially act as inhibitors of SARS-CoV-2 Mpro. nih.gov While these computational findings are promising, they necessitate further validation through in vitro and in vivo studies to confirm the antiviral efficacy of specific compounds like this compound.

Antioxidant and Free Radical Scavenging Activities

Extracts from Cyperus species have been shown to possess antioxidant properties, which are crucial for combating oxidative stress caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems. researchgate.netijpsonline.comnih.gov Oxidative damage to biomolecules like proteins, lipids, and DNA is implicated in various diseases. researchgate.net

Reactive Oxygen Species (ROS) Scavenging Mechanisms

The antioxidant activity of Cyperus extracts is attributed to their ability to scavenge free radicals. researchgate.netnih.gov This scavenging capacity is largely linked to the presence of phenolic compounds, such as flavonoids. ijpsonline.comnih.gov These compounds can donate hydrogen to free radicals, thereby neutralizing them. scielo.brresearchgate.net

Upregulation of Endogenous Antioxidant Defenses

Preclinical research suggests that this compound may contribute to cellular protection against oxidative stress by enhancing endogenous antioxidant systems. The compound has been associated with the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. semanticscholar.org The Nrf2 pathway is a primary regulator of cellular redox homeostasis, orchestrating the expression of numerous antioxidant and cytoprotective enzymes. caymanchem.commdpi.com Activation of this pathway leads to the stabilization of Nrf2, allowing it to translocate to the nucleus and induce the transcription of antioxidant response element (ARE)-dependent genes. ijbs.commdpi.com

While direct studies on isolated this compound are limited, research on extracts of Cyperus rotundus, a known source of this compound, provides supporting evidence. jntbgri.res.inresearchgate.netjntbgri.res.in In in vitro models using human neuroblastoma SH-SY5Y cells, pretreatment with Cyperus rotundus rhizome extract (CRE), which contains a variety of sesquiterpenoids including this compound, replenished the status of antioxidant enzymes depleted by induced oxidative stress. researchgate.netnih.gov Specifically, immunoblot analysis confirmed the restoration of superoxide (B77818) dismutase (SOD) and catalase (CAT) levels following exposure to the neurotoxin SIN-1. researchgate.netnih.gov These enzymes are critical components of the body's primary antioxidant defense, neutralizing superoxide radicals and hydrogen peroxide, respectively. researchgate.netnih.gov The ability of the extract to mitigate oxidative damage is further demonstrated by its capacity to inhibit lipid peroxidation. researchgate.net

Table 1: Effects on Endogenous Antioxidant Pathways

| Compound/Extract | Model System | Key Findings | Reference |

|---|---|---|---|

| This compound | Not specified in source | Associated with activation of the Nrf2/HO-1 signaling pathway. | semanticscholar.org |

| Cyperus rotundus Extract (containing this compound) | SH-SY5Y human neuroblastoma cells | Replenished depleted levels of antioxidant enzymes Superoxide Dismutase (SOD) and Catalase (CAT) after SIN-1 induced stress. | researchgate.netnih.gov |

Enzyme Modulation and Receptor Binding Studies

This compound has been investigated for its ability to interact with specific enzymes and neuronal receptors in preclinical models. These studies highlight its potential to modulate key biological targets.

One area of investigation involves its effect on neurotransmitter receptors. A study identified this compound as a component from Cyperus rotundus that modulates radioligand binding to the GABA(A)-benzodiazepine receptor complex in rat cerebrocortical brain slices. impactfactor.org The GABA(A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system, and its modulation can influence neuronal excitability. nih.gov

In a separate line of research, this compound isolated from the actinomycete Verrucosispora gifhornensis was tested for its activity on the androgen receptor. niph.go.jp The study found that this compound exhibited potent inhibitory activity against the androgen receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 2.8 µg/mL. niph.go.jp This suggests a potential for this compound to interfere with androgen signaling pathways.

Table 2: Enzyme and Receptor Interactions of this compound

| Target | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| GABA(A)-Benzodiazepine Receptor Complex | Radioligand binding assay (rat cerebrocortical brain slices) | Modulation of radioligand binding. | impactfactor.org |

| Androgen Receptor | Inhibitory activity assay | Potent inhibition (IC₅₀ = 2.8 µg/mL). | niph.go.jp |

Other Investigated Biological Potentials (e.g., neuroprotective, immunomodulatory)

Beyond its antioxidant and receptor-modulating activities, this compound is a constituent of plant extracts that have been evaluated for other significant biological effects, notably in the realms of neuroprotection and immunomodulation.

Extracts from Cyperus rotundus, containing this compound, have demonstrated neuroprotective properties in cellular models of neurotoxicity. researchgate.netnih.gov In studies using human neuroblastoma SH-SY5Y cells, pretreatment with Cyperus rotundus rhizome extract (CRE) showed a significant protective effect against neurotoxicity induced by peroxynitrite (ONOO⁻), a highly reactive nitrogen species implicated in neuronal damage. nih.gov

The protective mechanisms observed include the amelioration of mitochondrial and plasma membrane damage. nih.gov The extract also inhibited the generation of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (i-NOS) and attenuated apoptosis by modulating key apoptotic biomarkers like bcl-2 and caspase-3. researchgate.netnih.gov Furthermore, CRE was found to restore cellular, nuclear, and mitochondrial integrity following damage induced by the ONOO⁻ donor SIN-1. nih.gov These findings suggest that constituents within the extract, such as this compound, may contribute to protecting neuronal cells from oxidative and nitrosative stress-mediated damage and apoptosis. researchgate.net

The immunomodulatory potential of Cyperus rotundus extracts, which include this compound, has been explored in preclinical studies. Research indicates that these extracts can modulate the activity of immune cells and the production of inflammatory cytokines. jppres.comresearchgate.net For instance, in a study involving 7,12-Dimethylbenz[a]anthracene (DMBA)-exposed mice, oral administration of CRE was found to reduce the populations of activated CD4 and CD8 T cells. researchgate.net

Furthermore, the extract suppressed the levels of several pro-inflammatory cytokines expressed by macrophages, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.net Another study noted that a chloroform extract of Cyperus rotundus downregulated the gene expression of proinflammatory cytokines IL-6 and IFN-γ in a model of inflammatory bowel disease. nih.gov Mechanistically, this compound has been linked to the suppression of the NF-κB pathway, a central signaling cascade that governs the expression of many pro-inflammatory genes. semanticscholar.org These findings collectively suggest that components of C. rotundus, potentially including this compound, may exert immunomodulatory effects by influencing T-cell activation and downregulating key inflammatory mediators. researchgate.netnih.gov

Table 3: Summary of Other Investigated Biological Potentials (from Cyperus rotundus Extract)

| Biological Potential | Model System | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection | SH-SY5Y human neuroblastoma cells | Ameliorated mitochondrial/plasma membrane damage; inhibited NO generation; modulated apoptotic biomarkers (bcl-2, caspase-3). | researchgate.netnih.gov |

| Immunomodulation | DMBA-exposed BALB/c mice | Reduced activated CD4 & CD8 T cells; suppressed pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6). | researchgate.net |

| Immunomodulation | Rat model of IBD | Downregulated gene expression of proinflammatory cytokines (IL-6, IFN-γ). | nih.gov |

Advanced Analytical and Quantitative Methodologies for Cyperusol C

High-Performance Liquid Chromatography (HPLC) Applications for Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of sesquiterpenoids in plant extracts. nih.gov A reversed-phase HPLC (RP-HPLC) method is often the approach of choice, providing robust and reproducible results. nih.govderpharmachemica.com For the analysis of compounds structurally similar to Cyperusol C, such as other sesquiterpene lactones, specific and validated HPLC methods have been established. These methods typically utilize a C18 column and a gradient elution system, often with a mobile phase consisting of acetonitrile (B52724) and water. derpharmachemica.com

The validation of these HPLC methods is critical to ensure their accuracy and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For instance, in the analysis of the isomer sesquiterpene lactones deoxyelephantopin (B1239436) and isodeoxyelephantopin, a validated RP-HPLC method demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.99. derpharmachemica.com The precision of such methods is confirmed through intra- and inter-day variation analysis, with results often showing variations of less than 1%. derpharmachemica.com

| Parameter | Condition/Value | Reference Compound(s) |

|---|---|---|

| Column | Phenomenex Luna C-18 (250 × 4.6 mm, 5 μm) | Deoxyelephantopin, Isodeoxyelephantopin |

| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) | Deoxyelephantopin, Isodeoxyelephantopin |

| Flow Rate | 1.0 mL/min | Deoxyelephantopin, Isodeoxyelephantopin |

| Detection (UV) | 210 nm | Deoxyelephantopin, Isodeoxyelephantopin |

| Linearity (r²) | ≥ 0.99 | Deoxyelephantopin, Isodeoxyelephantopin |

| LOD | 0.094 µg/mL | Deoxyelephantopin |

| LOQ | 0.285 µg/mL | Deoxyelephantopin |

| Recovery | 97.64 - 104.98% | Deoxyelephantopin |

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, such as those found in the essential oils of Cyperus species. researchgate.net This technique is particularly useful for profiling the complex mixture of sesquiterpenoids and identifying individual components. nih.gov For the quantification of eudesmane-type sesquiterpenoids, GC-MS methods are employed following extraction and purification steps. portlandpress.com

The GC-MS analysis of sesquiterpenoids often involves a capillary column, such as a TG-5MS, and a temperature-programmed oven to ensure the separation of compounds with different boiling points. portlandpress.com The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of the analytes, which is crucial for their identification. acdlabs.comlibretexts.org For quantitative analysis, an external standard curve can be developed using a purified standard of a related compound. nih.gov

| Parameter | Condition/Value | Analyte Class |

|---|---|---|

| Column | TG-5 MS (30 m × 0.25 mm × 0.25 µm) | Eudesmane-type sesquiterpenes |

| Injector Temperature | 250°C (splitless) | Eudesmane-type sesquiterpenes |

| Oven Program | 50°C (2 min), then 8°C/min to 280°C (10 min) | Eudesmane-type sesquiterpenes |

| Ion Source Temperature | 250°C | Eudesmane-type sesquiterpenes |

| Mass Fragments (m/z) for γ-eudesmol | 204, 189, 161, 59 | Eudesmane-type sesquiterpenes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of compounds in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is particularly advantageous for analyzing samples where the concentration of the analyte is very low. The development of LC-MS/MS methods for the analysis of medium to highly polar pesticides in challenging matrices has demonstrated the robustness of this approach. jntbgri.res.in

Method validation for LC-MS/MS includes the assessment of matrix effects, which can cause signal enhancement or suppression. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) can mitigate these effects due to better resolution and narrower peaks. nih.gov For accurate quantification, especially in complex samples, the use of an internal standard is often necessary. scielo.br The validation of such methods for a range of analytes has shown low limits of detection and quantification, often in the µg/kg range, making it suitable for trace analysis. waters.com

| Parameter | Value | Analyte Class |

|---|---|---|

| Technique | UPLC-MS/MS | Medium to highly polar pesticides |

| Linearity (r²) | >0.99 | Pyrrolizidine alkaloids |

| LOD | 0.005 to 0.054 µg/L | Pyrrolizidine and tropane (B1204802) alkaloids |

| LOQ | 0.009 to 0.123 µg/L | Pyrrolizidine and tropane alkaloids |

| Recovery | 80% - 120% | Recombinant collagen |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful technique for the precise quantification of compounds in complex mixtures, including plant extracts. nih.govresearchgate.net Unlike chromatographic methods, qNMR does not always require a pure standard of the analyte itself for quantification; instead, a certified internal standard can be used. researchgate.net This makes it a valuable tool for the analysis of natural products where pure reference compounds may not be readily available. scispace.com

The principle of qNMR is based on the direct proportionality between the area of an NMR signal and the number of nuclei contributing to that signal. mdpi.com For accurate quantification, specific experimental parameters must be carefully controlled. 1H NMR spectroscopy is commonly used for the quantitative analysis of sesquiterpene lactones in crude fractions. nih.gov The method allows for the determination of the total amount of specific compound classes as well as the quantification of individual components. nih.gov

Chemometric Approaches in Analytical Profiling

Chemometrics involves the use of multivariate statistical methods to analyze chemical data and extract meaningful information. In the context of Cyperus species, chemometric analysis, such as principal component analysis (PCA) and hierarchical clustering, has been used to study the correlations between the chemical composition of essential oils from different geographical regions. researchgate.net This approach can reveal patterns in the chemical profiles that may not be apparent from univariate analysis.

By applying chemometrics to analytical data from techniques like GC-MS, researchers can differentiate between plant species or varieties based on their chemical fingerprints. researchgate.net This is particularly useful for quality control and for understanding the influence of geographical and environmental factors on the chemical composition of plants.

Ecological and Chemotaxonomic Significance of Cyperusol C

Role of Cyperusol C in Plant Defense Mechanisms

Plants have evolved a sophisticated defense system against a variety of threats, including herbivores and pathogens. This system includes both physical barriers and a complex arsenal (B13267) of chemical compounds known as secondary metabolites. nih.govfrontiersin.org These chemical defenses can act as toxins, repellents, or growth inhibitors to would-be attackers. nih.govwikipedia.org

Ecological Interactions and Allelopathic Effects

Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. cabidigitallibrary.orgplantprotection.pl Cyperus rotundus, a primary source of this compound, is a weed known for its potent allelopathic activity, which contributes to its success as an invasive species. plantprotection.plscielo.br

Aqueous extracts from C. rotundus have been shown to inhibit the seed germination and seedling development of various other plant species, including crops like lettuce, snapdragons, and barley, as well as other weeds. cabidigitallibrary.orgscielo.brscispace.com For instance, extracts of C. rotundus reduced the seed germination of snapdragons by up to 17.6% and increased the number of dead seeds. scielo.br Similarly, these extracts demonstrated a concentration-dependent inhibitory effect on the germination, root and shoot length, and dry weight of lettuce seedlings. cabidigitallibrary.org

Chemotaxonomic Markers in Cyperus Species

Chemotaxonomy is the classification of plants based on their chemical constituents. The presence, absence, or relative abundance of specific secondary metabolites can serve as a marker to differentiate between species, genera, and even populations from different geographical locations. semanticscholar.org The distribution of volatile chemicals, such as the sesquiterpenoids found in essential oils, can be utilized for chemotaxonomic purposes to subgroup species. jntbgri.res.in

Within the genus Cyperus, which is considered taxonomically complex, chemical markers are valuable tools for clarification. semanticscholar.orgjntbgri.res.in Studies have been conducted to authenticate the genuine source of herbal drugs derived from Cyperus by comparing the phytochemical profiles of different species like C. rotundus, C. alopecuroides, C. difformis, and C. niveus. semanticscholar.org The unique chemical signature of each species helps in preventing the adulteration of medicinal plant products. semanticscholar.org

This compound is one of many sesquiterpenoids reported from C. rotundus. jntbgri.res.in The variation in the chemical composition of C. rotundus collected from different ecological zones—such as highlands, lowlands, and coastal areas—further highlights the role of these compounds in chemical ecology and taxonomy. japsonline.comjapsonline.com For example, the compound cyperotundone (B1251852) was found in all extracts from these different zones, but its abundance varied, being highest in plants from the highlands. japsonline.com Such variations in the phytochemical profile, including the presence and concentration of compounds like this compound, can serve as distinguishing markers for different populations and are crucial for the proper identification and classification of Cyperus species. semanticscholar.orgjapsonline.com

Future Directions and Research Perspectives on Cyperusol C

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of eudesmane (B1671778) sesquiterpenoids, including cyperusol C, is understood to originate from farnesyl diphosphate (B83284) (FPP). chemrxiv.orgresearchgate.net This precursor undergoes a complex cyclization cascade catalyzed by sesquiterpene synthases (STSs) to form the characteristic bicyclic eudesmane skeleton. chemrxiv.orgresearchgate.net However, the specific enzymes and intermediate compounds that lead to the final structure of this compound are yet to be fully identified.

Future research should focus on the discovery and characterization of the specific terpene synthase(s) and subsequent modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, from Verrucosispora gifhornensis and Cyperus rotundus. A pivotal study on the biosynthesis of cryptomeridiol, a structurally related eudesmane diol, identified a sesquiterpene cyclase in Tripterygium wilfordii (TwCS) capable of directly producing the diol from FPP. portlandpress.comnih.gov This finding suggests that a similar single enzyme or a concise enzymatic pathway may be responsible for the formation of this compound.

Genome mining of the producing organisms, coupled with heterologous expression of candidate genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, will be a powerful strategy to identify and characterize these elusive enzymes. nih.govnih.gov The identification of these enzymes will not only complete our understanding of how nature constructs this molecule but will also provide the genetic tools necessary for its biotechnological production.

Table 1: Key Areas for Biosynthetic Elucidation of this compound

| Research Area | Approach | Potential Outcome |

| Enzyme Discovery | Genome mining of V. gifhornensis and C. rotundus for candidate sesquiterpene synthase and cytochrome P450 genes. | Identification of the specific enzymes responsible for this compound biosynthesis. |

| Pathway Elucidation | Heterologous expression of candidate genes and in vitro enzyme assays with proposed intermediates. | Confirmation of the biosynthetic pathway and the function of each enzyme. |

| Intermediate Identification | Metabolomic analysis of engineered microbial strains expressing biosynthetic genes. | Isolation and structural characterization of biosynthetic intermediates. |

Exploration of Novel Bioactivities and Molecular Targets

Initial pharmacological screenings of extracts from Cyperus rotundus have revealed a wide range of activities, including anti-inflammatory, analgesic, and cytotoxic effects. nih.govijsrp.orgwho.int While this compound is a known constituent of this plant, its specific contribution to these activities and its full spectrum of bioactivities remain to be determined. A notable study has reported the antiviral activity of this compound against the hepatitis B virus.

Future investigations should aim to screen pure this compound against a broader range of biological targets. This includes various cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses. Furthermore, identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Techniques such as network pharmacology and molecular docking can be employed to predict potential protein targets. pandawainstitute.com For instance, studies on other compounds from C. rotundus have identified targets like PI3K, MAPK1, and NF-κB, suggesting potential avenues for investigation for this compound. pandawainstitute.com

Development of Advanced Synthetic Routes and Analog Libraries

The total synthesis of this compound's enantiomer, lairdinol A, has been accomplished, confirming the absolute stereochemistry of these molecules. researchgate.net Additionally, the synthesis of related eudesmane sesquiterpenoids like (+)-cyperolone has been reported, often starting from readily available chiral precursors like (R)-(−)-carvone. fao.orgmdpi.com These synthetic routes, while successful, can often be lengthy and may not be suitable for producing large quantities of the compound or its analogs.

Future synthetic efforts should focus on developing more concise and efficient routes to this compound. This could involve the application of modern synthetic methods, such as C-H activation or catalytic asymmetric reactions, to streamline the synthesis. chemrxiv.org Furthermore, the development of a flexible synthetic strategy would enable the creation of a library of this compound analogs. By systematically modifying different parts of the molecule, structure-activity relationship (SAR) studies can be conducted to identify the key structural features responsible for its biological activity and to potentially develop derivatives with improved potency and selectivity.

Biotechnological Production Optimization

The natural abundance of this compound is often low, making its extraction from natural sources inefficient and unsustainable for large-scale applications. rsc.org Biotechnological production in engineered microorganisms offers a promising alternative. The heterologous expression of sesquiterpene synthases in hosts like E. coli and yeast has been successfully demonstrated for various sesquiterpenes. acs.orgmdpi.com

The optimization of this compound production will involve several key strategies of synthetic biology and metabolic engineering. rsc.orgmdpi.com Once the biosynthetic genes for this compound are identified, they can be introduced into a suitable microbial host. Subsequent efforts will focus on increasing the metabolic flux towards the precursor FPP by overexpressing key enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways and down-regulating competing pathways. acs.org Fermentation conditions, such as media composition and temperature, will also need to be optimized to maximize yield. acs.org

Table 2: Strategies for Biotechnological Production of this compound

| Strategy | Description |

| Host Selection | Choosing an appropriate microbial host (E. coli, S. cerevisiae) with well-established genetic tools. |

| Pathway Engineering | Overexpression of this compound biosynthetic genes and precursor pathway enzymes. |

| Metabolic Optimization | Down-regulation of competing metabolic pathways to direct carbon flux towards FPP. |

| Fermentation Optimization | Fine-tuning of culture conditions (media, temperature, aeration) for optimal growth and production. |

Integration of Omics Technologies in Mechanistic Studies

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological systems related to this compound. nih.gov These technologies are powerful tools for elucidating complex biological processes and can be instrumental in advancing the research outlined in the previous sections.

For instance, comparative transcriptomics and metabolomics of Cyperus rotundus or Verrucosispora gifhornensis under different conditions could help identify the genes and metabolites involved in this compound biosynthesis. nih.govresearchgate.net A study on Nardostachys jatamansi successfully used this approach to identify candidate genes for sesquiterpenoid biosynthesis by correlating gene expression profiles with the accumulation of specific sesquiterpenoids. nih.gov Similarly, proteomics can be used to identify the protein targets of this compound by observing changes in protein expression or post-translational modifications in response to treatment with the compound. The integration of these large-scale datasets will be crucial for building comprehensive models of this compound's biosynthesis and its mode of action.

常见问题

Q. What experimental methodologies are most robust for confirming the structural identity of cyperusol C?

To confirm the structure of this compound, use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to assign proton/carbon environments and compare with published data .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .

- X-ray crystallography : Resolve stereochemistry if crystalline samples are obtainable . Note: Cross-validate results against databases like SciFinder or Reaxys, avoiding non-peer-reviewed platforms (e.g., BenchChem) .

Q. How should researchers design isolation protocols for this compound from plant matrices?

- Extraction : Use polarity-guided solvent systems (e.g., ethanol/water) to optimize yield .

- Chromatography : Combine column chromatography (silica gel, Sephadex LH-20) with HPLC for purification. Monitor fractions via TLC and NMR .

- Purity validation : Ensure ≥95% purity via HPLC-PDA and LC-MS, referencing pharmacopeial standards .

Q. What strategies are effective for synthesizing a comprehensive literature review on this compound?

- Boolean search strings : Use terms like ("this compound" AND biosynthesis) OR ("this compound" AND pharmacology) in PubMed, Web of Science, and Scopus .

- Critical evaluation : Prioritize studies with full experimental details (e.g., solvent systems, spectral data) and avoid non-reproducible methods .

- Gaps identification : Tabulate conflicting bioactivity results (e.g., IC variations) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Pool data from independent studies and apply statistical tests (e.g., ANOVA) to assess variability sources (e.g., cell lines, assay protocols) .

- Dose-response validation : Replicate key experiments under standardized conditions (e.g., ISO guidelines) to isolate compound-specific effects .

- Mechanistic studies : Use knockout models or siRNA to confirm target engagement, reducing off-target noise .

Q. What considerations are critical when designing in vivo vs. in vitro studies for this compound?

- In vitro :

- Use physiologically relevant concentrations (e.g., plasma levels from pharmacokinetic studies) .

- Include positive controls (e.g., doxorubicin for cytotoxicity assays) .

- In vivo :

- Select animal models with metabolic pathways analogous to humans (e.g., murine CYP450 isoforms) .

- Address bioavailability via formulation optimization (e.g., liposomal encapsulation) .

Methodological rigor: Adhere to ARRIVE guidelines for experimental reporting .

Q. How can researchers investigate synergistic effects of this compound with other phytochemicals?

- Combinatorial screening : Use checkerboard assays or Chou-Talalay methods to calculate combination indices (CI) .

- Pathway mapping : Integrate transcriptomic/proteomic data to identify overlapping targets (e.g., NF-κB inhibition) .

- Pharmacokinetic compatibility : Assess drug-drug interactions via cytochrome P450 inhibition assays .

Methodological Resources

- Data reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

- Ethical compliance : For human cell lines, obtain IRB approval and document informed consent protocols .

- Statistical tools : Use R/Bioconductor or GraphPad Prism for multivariate analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。